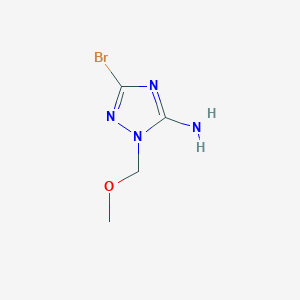
3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine
Overview
Description
3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine is a chemical compound with the molecular formula C4H6BrN3O . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H6BrN3O/c1-9-3-8-2-6-4(5)7-8/h2H,3H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 192.02 .Scientific Research Applications
Heterocyclic Compounds and Derivatives
3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine belongs to the class of triazoles, a type of five-membered heterocyclic compounds. Triazoles are of significant interest due to their diverse biological activities, making them a valuable subject for the development of new drugs. The structural variations of triazoles allow for a wide range of potential applications in pharmaceutical research. Triazoles have been explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The ongoing research into novel triazole derivatives, including 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine, is driven by the need for new therapeutic agents to address emerging health challenges, including antibiotic-resistant bacteria and neglected diseases (Ferreira et al., 2013).
Agricultural and Industrial Applications
Apart from pharmaceuticals, triazole derivatives are also utilized in agriculture and various industries. They serve as raw materials in the synthesis of pesticides, dyes, and high-energy materials, showcasing their versatility beyond medical applications. The utility of triazole compounds, including 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine, extends to the production of analytical reagents, flotation reagents, and components in heat-resistant polymers. These applications highlight the compound's importance in enhancing agricultural productivity and developing new industrial materials (Nazarov et al., 2021).
Synthetic Chemistry and Methodologies
The synthesis of triazole derivatives, including 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine, is a key area of research in synthetic chemistry. Developing efficient, sustainable methods for synthesizing these compounds is crucial for advancing their applications in various fields. The exploration of new synthetic routes and the adaptation of green chemistry principles are essential for minimizing environmental impact and enhancing the practicality of producing triazole-based compounds. This research not only contributes to the discovery of new drugs but also supports the development of advanced materials and agricultural products (Kaushik et al., 2019).
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN4O/c1-10-2-9-4(6)7-3(5)8-9/h2H2,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNWUIHOFUOSGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B1383067.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1383069.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride](/img/structure/B1383072.png)

![4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383077.png)
![4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383078.png)
![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383080.png)

![Benzyl n-[(3-oxocyclobutyl)methyl]carbamate](/img/structure/B1383082.png)

![3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383086.png)
![3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383087.png)
![3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383088.png)
![3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine](/img/structure/B1383089.png)